molecular formula C6H7BrN2 B6235985 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 1621526-58-6

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B6235985
CAS No.: 1621526-58-6
M. Wt: 187
InChI Key:
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Description

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is an organic compound with the molecular formula C6H7BrN2 It is a brominated derivative of pyrrolo[1,2-b]pyrazole, characterized by a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the bromination of pyrrolo[1,2-b]pyrazole. One common method starts with the reaction of 3-amino-4-bromopyridine with a suitable reagent to form the pyrrolo[1,2-b]pyrazole core. This intermediate is then subjected to bromination under controlled conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo cyclization to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrrolo[1,2-b]pyrazole core.

Scientific Research Applications

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the bromine atom, leading to different reactivity and properties.

    2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole: Another brominated derivative with different substitution patterns.

Uniqueness

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific bromination, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEGWNUMFCRGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621526-58-6
Record name 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole
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